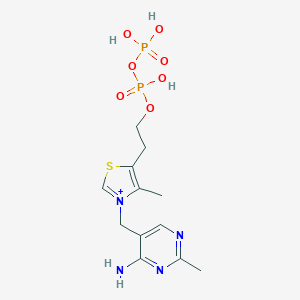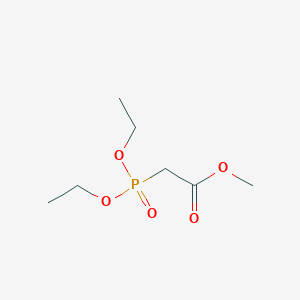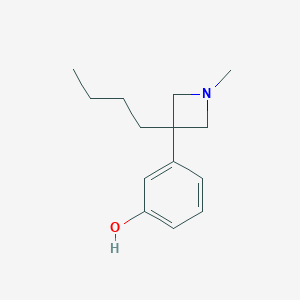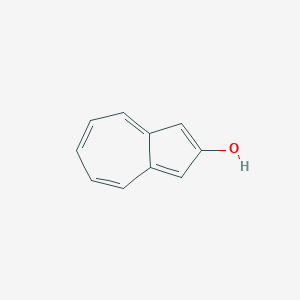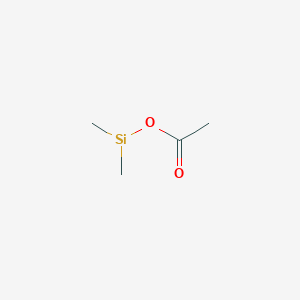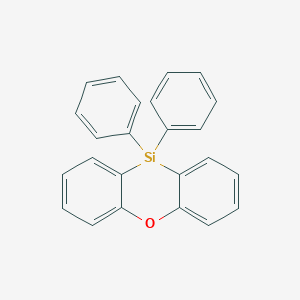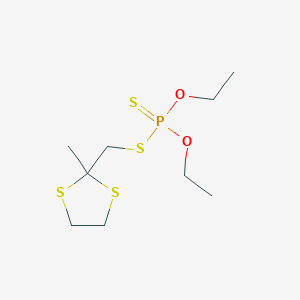
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester, also known as Disulfoton, is an organophosphorus compound that is widely used as a pesticide. It was first synthesized in the 1940s and has been used for insect control in agriculture and horticulture ever since. Disulfoton is a cholinesterase inhibitor, which means that it interferes with the normal functioning of the nervous system by blocking the breakdown of acetylcholine.
Mecanismo De Acción
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester acts as a cholinesterase inhibitor by binding irreversibly to the active site of acetylcholinesterase, an enzyme that breaks down acetylcholine. This results in the accumulation of acetylcholine in the synapse, leading to overstimulation of the nervous system and eventually paralysis. Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester also inhibits butyrylcholinesterase, another enzyme that breaks down acetylcholine, but to a lesser extent than acetylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester are primarily due to its cholinesterase inhibiting properties. It can cause a range of symptoms such as headache, dizziness, nausea, vomiting, diarrhea, abdominal cramps, sweating, salivation, lacrimation, blurred vision, muscle twitching, weakness, tremors, convulsions, respiratory depression, and even death in severe cases. Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester exposure can also lead to long-term effects such as delayed neuropathy, which can cause permanent damage to the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester has several advantages as a tool for scientific research. It is a potent and selective cholinesterase inhibitor, which allows researchers to study the effects of cholinergic dysfunction on the nervous system. Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester is also relatively inexpensive and readily available, making it a popular choice for laboratory experiments.
However, Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester also has several limitations. It is highly toxic and requires special handling and disposal procedures to prevent exposure. Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester also has a short half-life in the body, which can make it difficult to study its long-term effects. Additionally, Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester is not a perfect model for all cholinesterase inhibitors, as it has some unique properties that may not be shared by other compounds.
Direcciones Futuras
There are several future directions for research on Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester. One area of interest is the development of new cholinesterase inhibitors that are more selective and less toxic than Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester. Another area of research is the study of Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester's effects on non-target organisms and the environment. There is also interest in using Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester as a tool for studying the mechanisms of neurological disorders such as Alzheimer's disease. Overall, Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester remains an important tool for scientific research, but its use should be carefully considered due to its toxicity and potential environmental impact.
Métodos De Síntesis
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester is synthesized by reacting O,O-diethyl phosphorodithioate with 2-methyl-1,3-dithiolane in the presence of a base catalyst. The reaction produces Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester as a colorless to brownish-yellow liquid with a strong odor. The purity of Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester can be improved by further purification techniques such as distillation or recrystallization.
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester has been widely used in scientific research as a tool to study the effects of cholinesterase inhibition on the nervous system. It has been used in studies on the role of acetylcholine in memory and learning, as well as in studies on the effects of cholinesterase inhibitors on neurological disorders such as Alzheimer's disease. Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester has also been used as a model compound to study the metabolism and toxicity of organophosphorus pesticides in the environment.
Propiedades
Número CAS |
1018-28-6 |
|---|---|
Nombre del producto |
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester |
Fórmula molecular |
C9H19O2PS4 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
diethoxy-[(2-methyl-1,3-dithiolan-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H19O2PS4/c1-4-10-12(13,11-5-2)16-8-9(3)14-6-7-15-9/h4-8H2,1-3H3 |
Clave InChI |
PBYOJMHVUCJVNU-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SCC1(SCCS1)C |
SMILES canónico |
CCOP(=S)(OCC)SCC1(SCCS1)C |
Otros números CAS |
1018-28-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



